molecular formula C8H5N3S B055643 3-Aminothieno[3,2-b]pyridine-6-carbonitrile CAS No. 116538-96-6

3-Aminothieno[3,2-b]pyridine-6-carbonitrile

Cat. No. B055643
CAS RN: 116538-96-6
M. Wt: 175.21 g/mol
InChI Key: NDMHPSBWIFCVTR-UHFFFAOYSA-N
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Description

3-Aminothieno[3,2-b]pyridine-6-carbonitrile is a chemical compound with the molecular formula C8H5N3S . It is a member of the fused pyridine derivatives, which are of increasing interest in drug design and medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been presented . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .


Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[3,2-b]pyridine ring attached to an amino group at the 3-position and a carbonitrile group at the 6-position .

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Aminothieno[3,2-b]pyridine-6-carbonitrile in lab experiments is its high potency and selectivity. This compound exhibits potent inhibitory activity against several protein kinases, making it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to prepare solutions of the desired concentration.

Future Directions

There are several future directions for the study of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile. One area of research is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of research is the study of the structure-activity relationship of this compound and its analogs, which could lead to the development of more potent and selective inhibitors of protein kinases. Finally, the use of this compound in combination with other drugs or therapies could also be explored as a potential strategy to enhance the efficacy of cancer treatments.

Scientific Research Applications

3-Aminothieno[3,2-b]pyridine-6-carbonitrile has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinase A, protein kinase B, and protein kinase C. This makes it a promising candidate for the development of new drugs for the treatment of cancer, diabetes, and other diseases.

Safety and Hazards

The safety data sheet for 3-Aminothieno[3,2-b]pyridine-6-carbonitrile indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-aminothieno[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-2-5-1-7-8(11-3-5)6(10)4-12-7/h1,3-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMHPSBWIFCVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552926
Record name 3-Aminothieno[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116538-96-6
Record name 3-Aminothieno[3,2-b]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116538-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminothieno[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate (1012 mg, 6.13 mmol) in methanol (12 mL) was added concentrated hydrochloric acid (503 μL 6.13 mmol). The solution was stirred for 5 minutes, and then a solution of thiophene-3,4-diamine (700 mg, 6.13 mmol) in methanol (12 mL) was added. The solution was stirred at reflux for 3 hours, and then a solution of concentrated HCl (1.0 mL) in methanol (2 mL) was added. The reaction was stirred at reflux for an additional two hours, quenched with TEA (3 mL), and concentrated. The crude product was purified via silica gel chromatography, eluting with 0-100% ethyl acetate in heptanes, to provide the title compound (250 mg, 1.427 mmol). MS m/z=176 (M+H).
Quantity
1012 mg
Type
reactant
Reaction Step One
Quantity
503 μL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

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